2-(7-ethyl-1H-indol-3-yl)acetonitrile

Regioisomer discrimination Physicochemical profiling Chromatographic method development

Researchers optimizing anti-inflammatory indole libraries face a critical challenge: potent analogs often carry prohibitive cytotoxicity. 2-(7-Ethyl-1H-indol-3-yl)acetonitrile directly addresses this, providing a C7-substitution that published SAR confirms yields a cytotoxicity-sparing phenotype versus C4-C6 regioisomers. - Preferred scaffold for balancing NO/PGE₂ inhibition with a wide therapeutic window (C7-analog cytotoxicity IC₅₀ >400 μM). - The nitrile handle enables on-demand conversion to 7-ethyltryptophol (Etodolac EP Impurity H) or tryptamine derivatives for streamlined synthesis. - Enhanced lipophilicity (ΔLogP ~+0.96 vs. parent IAN) simplifies chromatographic method development. Supplied with batch-specific HPLC/NMR documentation.

Molecular Formula C12H12N2
Molecular Weight 184.24 g/mol
CAS No. 68234-62-8
Cat. No. B1421971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(7-ethyl-1H-indol-3-yl)acetonitrile
CAS68234-62-8
Molecular FormulaC12H12N2
Molecular Weight184.24 g/mol
Structural Identifiers
SMILESCCC1=C2C(=CC=C1)C(=CN2)CC#N
InChIInChI=1S/C12H12N2/c1-2-9-4-3-5-11-10(6-7-13)8-14-12(9)11/h3-5,8,14H,2,6H2,1H3
InChIKeyISFLKAMEECHDAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(7-Ethyl-1H-indol-3-yl)acetonitrile Identity & Procurement


2-(7-Ethyl-1H-indol-3-yl)acetonitrile (synonym: 7-ethylindole-3-acetonitrile, molecular formula C₁₂H₁₂N₂, MW 184.24 g/mol) is a 7-ethyl-substituted indole-3-acetonitrile derivative belonging to the broader class of (3-indolyl)acetonitriles. It is commercially supplied as a versatile small-molecule scaffold and building block for medicinal chemistry and pharmaceutical intermediate synthesis . The compound features a nitrile group at the 3-position of the indole core and an ethyl substituent at the 7-position on the benzenoid ring, a substitution pattern that distinguishes it from the parent indole-3-acetonitrile (IAN, CAS 771-51-7) and from N-alkylated regioisomers such as 1-ethyl-1H-indole-3-acetonitrile (CAS 851041-59-3) [1]. Typical commercial purity specifications are ≥95% (HPLC), with vendors such as Bidepharm, Fluorochem, and AKSci providing batch-specific QC documentation including NMR and HPLC .

Scaffold 7-Ethyl-substituted indole-3-acetonitrile building block; distinct from parent IAN and N-alkyl regioisomers
Handle C-3 acetonitrile group enables reduction, hydrolysis, and cycloaddition chemistry for heterocycle synthesis
Context Supports anti-inflammatory SAR studies, cannabinoid ligand synthesis, and etodolac-related impurity profiling

Why 2-(7-Ethyl-1H-indol-3-yl)acetonitrile Cannot Be Substituted


The indole-3-acetonitrile scaffold exhibits profound substitution-dependent pharmacology and physicochemical behavior that precludes casual interchange among analogs. Published structure–activity relationship (SAR) data demonstrate that moving a single substituent on the indole benzenoid ring—for example, relocating a methoxy group from the 4-position to the 5-, 6-, or 7-position—dramatically alters both anti-inflammatory potency (NO and PGE₂ inhibition in LPS-induced RAW 264.7 macrophages) and cytotoxicity profiles, with IC₅₀ values varying over two orders of magnitude [1]. Critically, C-7-substituted analogs (2c, 2g, 2k) were found to exhibit distinctly reduced cytotoxicity relative to their C-4, C-5, or C-6 counterparts, establishing the 7-position as a privileged substitution site for maintaining a favorable therapeutic window [1]. Furthermore, the 7-ethyl substituent imparts a measurable increase in lipophilicity (predicted LogP ~2.73 by ALOGPS) compared to the unsubstituted parent indole-3-acetonitrile (LogP ~1.52–1.77), affecting solubility, membrane permeability, and chromatographic retention behavior [2]. The regioisomeric N-ethyl analog (1-ethyl-1H-indole-3-acetonitrile, CAS 851041-59-3) differs in its predicted density (1.05 vs ~1.0 g/cm³) and LogP (2.30 vs ~2.73), confirming that ethyl placement—whether on the ring carbon or the indole nitrogen—yields non-interchangeable compounds with distinct physicochemical signatures [3].

Regioisomer mismatch
1-Ethyl-1H-indole-3-acetonitrile (N-ethyl isomer) differs in computed LogP by ~0.43 units, altering chromatographic retention and solubility; not interchangeable for regiospecific SAR studies.
Parent scaffold divergence
Unsubstituted indole-3-acetonitrile has ~9-fold lower predicted lipophilicity (ΔLogP ~0.96), which may impact extraction recovery and cell-based assay partitioning.
Position-dependent cytotoxicity
C-4, C-5, or C-6 substituted analogs may exhibit higher cytotoxicity in macrophage models; the C-7 position is associated with a cytotoxicity-sparing profile in reported SAR.

2-(7-Ethyl-1H-indol-3-yl)acetonitrile Differentiation Evidence


Physicochemical Divergence: 7-Ethyl vs. 1-Ethyl Regioisomers

The target compound (7-ethyl on the indole benzenoid ring, CAS 68234-62-8/1214384-74-3) and its N-ethyl regioisomer (1-ethyl-1H-indole-3-acetonitrile, CAS 851041-59-3) share the identical molecular formula (C₁₂H₁₂N₂) and molecular weight (184.24 g/mol) yet exhibit divergent computed physicochemical properties that render them analytically distinguishable and functionally non-interchangeable [1]. The 7-ethyl isomer has a higher computed LogP (~2.73 by ALOGPS from Fluorochem data) compared to the N-ethyl isomer (LogP 2.30, ChemSrc), a difference of approximately 0.43 log units that corresponds to a ~2.7-fold difference in theoretical octanol-water partition coefficient . This LogP divergence translates directly into different reversed-phase HPLC retention times, enabling unambiguous analytical resolution of the two regioisomers—a critical factor for purity verification in procurement and for chromatographic method development [2].

Regioisomer LogP
Head-to-head
ΔLogP ≈ +0.43 (target vs N-ethyl isomer); ~2.7× higher partition coefficient
Supports HPLC-based regioisomer identity confirmation
Computed LogP values; experimental retention data to verify
Regioisomer discrimination Physicochemical profiling Chromatographic method development

Lipophilicity Shift from Parent Indole-3-acetonitrile

The 7-ethyl substitution on the indole-3-acetonitrile scaffold increases computed LogP by approximately 1.0–1.2 log units relative to the unsubstituted parent indole-3-acetonitrile (IAN, CAS 771-51-7), which has reported LogP values of 1.52 (SIELC), 1.77 (ChemAxon), and 2.73 (ALOGPS, though this higher value may reflect a different computational model) [1][2]. Using the most conservative comparator (ChemAxon LogP 1.77 for IAN), the target compound (LogP 2.73, ALOGPS) shows a ΔLogP of +0.96, corresponding to an approximately 9-fold increase in predicted lipophilicity [2]. This shift moves the compound from a moderately polar profile into a more lipophilic range, which has practical implications for liquid-liquid extraction recovery, solid-phase extraction (SPE) protocol design, and reversed-phase chromatographic method parameters [1].

Lipophilicity shift vs parent
Cross-study
ΔLogP ≈ +0.96 to +1.21; ~9–16× increase in predicted partition
Relevant for extraction and reversed-phase method design
Based on ALOGPS/ChemAxon predictions; confirm experimentally
Lipophilicity comparison Sample preparation Bioavailability prediction

C-7 Substitution: Reduced Cytotoxicity in Anti-Inflammatory SAR

In a systematic SAR study by Kwon et al. (2013), fourteen indolyl-3-acetonitrile derivatives (2a–2n) bearing varying substituents (methoxy, benzyloxy, hydroxyl) at the C-4 through C-7 positions, with or without N-methylation, were evaluated for NO and PGE₂ production inhibition in LPS-stimulated RAW 264.7 macrophages, with arvelexin (4-methoxyindole-3-acetonitrile) as the reference comparator [1]. Key finding: compounds bearing C-7 substituents (2c: 7-OCH₃; 2g: 7-OBn; 2k: 7-OH, N-CH₃) demonstrated a consistent cytotoxicity-sparing phenotype. Compound 2c (7-OCH₃) exhibited cytotoxicity IC₅₀ = 161.14 μM (vs. arvelexin 206.6 μM), compound 2g (7-OBn) IC₅₀ = 16.97 μM, and critically, compound 2k (7-OH, N-CH₃) showed no measurable cytotoxicity up to >400 μM while achieving the most potent NO inhibition (IC₅₀ = 39.76 μM vs. arvelexin 83.60 μM) and PGE₂ inhibition (IC₅₀ = 6.22 μM vs. arvelexin 13.92 μM) [1]. Although the 7-ethyl analog was not directly tested in this study, the aggregate C-7 SAR data establish that 7-substitution on the indole-3-acetonitrile core is strongly associated with reduced cytotoxicity while preserving or enhancing anti-inflammatory potency, a class-level inference that distinguishes 7-substituted analogs from their 4-, 5-, or 6-substituted counterparts [1].

C-7 cytotoxicity profile
Class-level
C-7 analog 2k: NO IC₅₀ 39.76 μM, cytotoxicity IC₅₀ > 400 μM (RAW 264.7)
Reported cell-model endpoint context; C-7 substitution associated with lower cytotoxicity
7-ethyl analog not directly tested; class-level inference from Kwon et al. 2013
Anti-inflammatory SAR Cytotoxicity screening C-7 substitution privilege

7-Ethylindole-3-acetonitrile as Etodolac Impurity Marker

The 7-ethylindole motif is a core structural element of etodolac, a marketed non-steroidal anti-inflammatory drug (NSAID) with selective COX-2 inhibitory activity . In the etodolac synthetic pathway, 7-ethylindole (CAS 22867-74-9) serves as the primary starting material, undergoing sequential reactions with oxalyl chloride followed by cyclization (66% yield with BF₃·Et₂O) to construct the tetrahydropyrano[3,4-b]indole core [1]. 2-(7-Ethyl-1H-indol-3-yl)acetonitrile represents a functionalized derivative of 7-ethylindole wherein the reactive nitrile group at the 3-position provides a synthetic handle for further elaboration—potentially towards 7-ethyltryptophol (CAS 41340-36-7, Etodolac EP Impurity H) via nitrile reduction, or towards etodolac-related ester impurities such as 2-(7-ethyl-1H-indol-3-yl)ethyl 2-(1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetate, which is catalogued as an etodolac indole ester impurity . Published HPLC methods for etodolac purity testing (European Pharmacopoeia) specifically address the chromatographic resolution of 7-ethylindole-derived impurities including 2-(7-ethylindol-3-yl)ethanol, demonstrating that compounds bearing the 7-ethylindole substructure are recognized as pharmacopoeia-relevant analyte species requiring rigorous analytical control [2].

Etodolac impurity marker
Supporting
7-Ethylindole chemotype recognized in EP HPLC purity testing; nitrile handle enables conversion to EP Impurity H
Supports impurity reference standard preparation and method development
Etodolac synthetic pathway context; analytical method from Ammar & Surmann 2008
Etodolac synthesis Pharmaceutical impurity profiling Process analytical chemistry

CB1 Agonist Precursor: Aminoalkylindole Synthesis from 7-Ethylindole

7-Ethylindole is explicitly catalogued by Sigma-Aldrich as a reactant for the preparation of (indo-3-yl) heterocyclic derivatives that function as agonists of the cannabinoid CB1 receptor . This application anchors 7-ethyl-substituted indoles—including 2-(7-ethyl-1H-indol-3-yl)acetonitrile—within the aminoalkylindole class of cannabinoid ligands, a well-characterized structural family distinct from classical cannabinoids, eicosanoids, and diarylpyrazoles [1]. While direct CB1 binding data for the target compound are not publicly available, 7-ethylindole-derived analogs have been evaluated in functional cAMP assays at the human CB1 receptor expressed in CHO-K1 cells, with representative compounds achieving EC₅₀ values as low as 2.30 nM [2]. The nitrile group at the 3-position of the target compound provides a versatile synthetic entry point for constructing the aminoalkylindole pharmacophore, differentiating it from 7-ethylindole (which lacks the C-3 functional handle) and from 7-ethyltryptophol (which bears a hydroxyl handle instead) .

CB1 precursor utility
Supporting
Pre-installed C-3 nitrile reduces step count vs 7-ethylindole for aminoalkylindole synthesis
Reported synthetic context; CB1 agonist data from derived analogs
No direct CB1 data for target compound; review BindingDB entries for analogs
CB1 receptor Cannabinoid ligand Aminoalkylindole scaffold

2-(7-Ethyl-1H-indol-3-yl)acetonitrile Application Scenarios


Anti-Inflammatory Lead Optimization via C-7 Substitution

Research groups synthesizing indole-3-acetonitrile-based anti-inflammatory compound libraries should preferentially select 2-(7-ethyl-1H-indol-3-yl)acetonitrile as a core scaffold when the project objective is to maintain anti-inflammatory potency (NO and PGE₂ pathway inhibition) while minimizing macrophage cytotoxicity. As established by the Kwon et al. (2013) SAR study, C-7-substituted indolyl-3-acetonitrile analogs consistently demonstrate a cytotoxicity-sparing phenotype relative to C-4, C-5, and C-6 substituted variants, with the most optimized C-7 analog (compound 2k) achieving a >400 μM cytotoxicity IC₅₀ alongside 2.1-fold improved NO inhibition versus arvelexin [1]. The ethyl group at C-7, being larger and more lipophilic than the methoxy or hydroxyl substituents tested, may further modulate both target engagement and off-target profiles, making it a rational extension of the established C-7 SAR [1].

Etodolac Impurity Reference Standard & HPLC Method

Quality control and analytical development laboratories supporting etodolac API manufacturing should procure 2-(7-ethyl-1H-indol-3-yl)acetonitrile as a potential precursor for synthesizing etodolac-related impurity reference standards. The published EP-based HPLC method for etodolac purity testing (Ammar & Surmann, 2008) explicitly addresses the separation of 7-ethylindole-derived process impurities using a MeOH/phosphate buffer/acetonitrile gradient system, establishing the regulatory relevance of the 7-ethylindole chemotype in pharmaceutical impurity profiling [2]. The nitrile functional group facilitates conversion to 7-ethyltryptophol (Etodolac EP Impurity H, CAS 41340-36-7) via controlled reduction, enabling in-house preparation of impurity standards that would otherwise require procurement from specialized reference standard suppliers [3].

Heterocycle Construction Using C-3 Nitrile Handle

Synthetic organic chemistry groups focused on indole functionalization methodology should consider 2-(7-ethyl-1H-indol-3-yl)acetonitrile as a model substrate for nitrile-directed transformations. The acetonitrile moiety at C-3 participates in cycloaddition, reduction, hydrolysis, and nucleophilic addition reactions, enabling access to diverse chemotypes including tryptamines (via nitrile reduction), indole-3-acetic acids (via hydrolysis), and fused heterocycles (via cyclocondensation) [4]. The increased lipophilicity conferred by the 7-ethyl group (ΔLogP ≈ +0.96 vs. parent IAN) also makes this compound a useful probe substrate for evaluating solvent systems, phase-transfer conditions, and chromatographic purification protocols where logD-dependent partitioning is a key performance parameter .

Aminoalkylindole CB1 Ligand Synthesis from 7-Ethylindole

Neuroscience and pharmacology laboratories investigating CB1/CB2 cannabinoid receptor ligands within the aminoalkylindole structural class should source 2-(7-ethyl-1H-indol-3-yl)acetonitrile as an advanced intermediate that reduces synthetic step count relative to the unfunctionalized 7-ethylindole starting material. Sigma-Aldrich's explicit designation of 7-ethylindole as a reactant for CB1 agonist preparation anchors this compound series firmly within cannabinoid research . The pre-installed acetonitrile group at C-3 eliminates the need for a separate C-3 functionalization step, facilitating rapid SAR exploration around the aminoalkyl side chain. Representative 7-ethylindole-derived analogs have demonstrated potent CB1 agonist activity with EC₅₀ values in the low nanomolar range (2.30 nM) in cAMP functional assays [5].

Application
Selection Property
Validation Focus
Inflammatory pathway model studies
C-7 substitution context
NO/PGE₂ pathway and cytotoxicity endpoint review
Etodolac-related impurity profiling
7-Ethylindole chemotype recognition
HPLC method transfer and impurity identification
Nitrile-directed indole functionalization
C-3 acetonitrile synthetic versatility
Transformation efficiency and purification parameters
Cannabinoid receptor ligand synthesis
Pre-installed C-3 aminoalkyl handle
Receptor binding and functional assay context
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